Phosphorus tribromide

Overview

Description

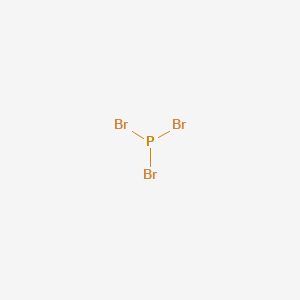

Phosphorus tribromide (PBr₃) is a covalent inorganic compound with the formula PBr₃. It exists as a colorless to yellow liquid at room temperature (melting point: −41.5°C, boiling point: 175°C) and has a density of 2.88 g/mL . Its molecular structure is trigonal pyramidal, with phosphorus at the center bonded to three bromine atoms. PBr₃ is highly reactive, particularly as a brominating agent in organic synthesis, where it replaces hydroxyl groups with bromine atoms (e.g., converting alcohols to alkyl bromides) . It is also corrosive and reacts violently with water, releasing hydrogen bromide (HBr) gas .

Preparation Methods

Phosphorus tribromide is prepared by treating red phosphorus with bromine. An excess of phosphorus is used to prevent the formation of phosphorus pentabromide. The reaction is highly exothermic and is often conducted in the presence of a diluent such as this compound itself .

The reaction can be represented as:

P4+6Br2→4PBr3

Chemical Reactions Analysis

Hydrolysis Reaction

PBr₃ undergoes rapid hydrolysis in the presence of water, producing phosphorous acid (H₃PO₃) and hydrobromic acid (HBr) :

This exothermic reaction is highly sensitive to moisture, necessitating anhydrous conditions during handling .

Key Characteristics :

Reaction with Alcohols

PBr₃ converts primary and secondary alcohols to alkyl bromides via an Sₙ2 mechanism. Tertiary alcohols are unreactive due to steric hindrance.

Mechanism:

-

Activation : PBr₃ coordinates to the alcohol oxygen, forming a protonated intermediate.

-

Substitution : Bromide ion attacks the electrophilic carbon, displacing H₂PO₃⁻ .

Example :

| Alcohol Type | Product Yield | Configuration Outcome |

|---|---|---|

| Primary (e.g., ethanol) | 60–90% | Inversion (Sₙ2) |

| Secondary (e.g., 2-propanol) | 50–75% | Inversion (Sₙ2) |

Applications include synthesizing bromoalkanes for pharmaceuticals like alprazolam .

Reaction with Carboxylic Acids

PBr₃ facilitates α-bromination of carboxylic acids via the Hell-Volhard-Zelinsky mechanism, forming acyl bromides :

Steps :

Applications :

Reaction with Grignard Reagents

PBr₃ reacts with Grignard reagents (RMgX) to yield trialkylphosphines :

Example :

This reaction is critical for synthesizing ligands in coordination chemistry .

Reductive Coupling with N-Heterocyclic Carbenes (NHCs)

PBr₃ undergoes reductive coupling with NHCs (e.g., IPr) to form phosphorus(II) species. For example:

Further reduction with SnBr₂ yields low-oxidation-state complexes like [P₂(IPr)₂Br]⁺ .

Significance :

Reaction with Amines and Organometallics

PBr₃ acts as a Lewis acid , forming adducts with amines and facilitating bromination:

It also reacts with organolithium reagents to produce phosphines .

Scientific Research Applications

Chemical Properties and Preparation

Phosphorus tribromide is a colorless liquid with the formula PBr₃. It is prepared by reacting red phosphorus with bromine, typically under controlled conditions to avoid the formation of phosphorus pentabromide (PBr₅). The reaction can be represented as follows:

The preparation process is highly exothermic and often requires diluents to manage the temperature effectively .

Main Applications

-

Conversion of Alcohols to Alkyl Bromides

- PBr₃ is primarily used for converting primary and secondary alcohols into alkyl bromides. This reaction is favored over hydrobromic acid due to higher yields and reduced risk of carbocation rearrangement. For example:

This method is particularly effective for alcohols where traditional methods may yield lower results . - Synthesis of Acyl Bromides

- Pharmaceutical Manufacturing

- Fire Suppression Agent

- Microelectronics Doping

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of PBr₃ in synthesizing fenoprofen, a non-steroidal anti-inflammatory drug (NSAID). The conversion process involved using PBr₃ to brominate specific alcohol precursors, resulting in higher yields compared to conventional methods.

Case Study 2: Fire Suppression Testing

In a controlled environment, tests showed that only 0.2 mL of PBr₃ was sufficient to extinguish fires in a 500,000 BTU/hr test burner. This efficiency highlights its potential as an environmentally friendly fire suppression agent .

Data Table: Comparison of Applications

| Application | Description | Advantages |

|---|---|---|

| Alcohol to Alkyl Bromide Conversion | Converts alcohols to alkyl bromides | Higher yields, reduced rearrangement risk |

| Acyl Bromide Synthesis | Transforms carboxylic acids into acyl bromides | Useful intermediate for further reactions |

| Pharmaceutical Manufacturing | Key reagent in drug synthesis | Essential for producing various medications |

| Fire Suppression | Effective fire extinguishing agent | Low volume requirement, non-ozone depleting |

| Microelectronics Doping | Enhances conductivity in semiconductor materials | Improves performance of electronic devices |

Safety and Environmental Considerations

While this compound has numerous applications, it poses safety risks due to its corrosive nature and the toxic hydrogen bromide gas released upon hydrolysis. Proper handling protocols must be observed to mitigate these risks .

Mechanism of Action

The mechanism by which phosphorus tribromide exerts its effects involves the electrophilic phosphorus atom activating the alcohol oxygen, forming a good leaving group. This is followed by an S_N2 substitution at the alcohol carbon. The S_N2 substitution step ensures that the reaction works well for primary and secondary alcohols but fails for tertiary alcohols .

Comparison with Similar Compounds

Comparison with Similar Phosphorus Trihalides

Physical and Thermodynamic Properties

The table below compares key physical properties of phosphorus tribromide with its analogs: phosphorus trichloride (PCl₃) and phosphorus triiodide (PI₃).

Key Observations :

- Molar Volume : PBr₃ has a larger molar volume (78.6 cm³/mol) than PCl₃ (69.6 cm³/mol) due to bromine’s larger atomic radius .

- Stability : PI₃ is less stable and decomposes readily, limiting its practical applications compared to PBr₃ and PCl₃.

Bromination vs. Chlorination :

- PBr₃ is preferred over PCl₃ for converting sterically hindered alcohols to alkyl bromides due to bromine’s lower electronegativity and larger size, which facilitate nucleophilic substitution .

- PCl₃ is more commonly used for synthesizing acyl chlorides, though PBr₃ can also generate acyl bromides under specific conditions .

Reaction with Heterocycles :

- PBr₃ reacts with heterocyclic compounds (e.g., pyrazolo-pyrano-azaphospholones) to form phosphorylated derivatives in yields exceeding 50% .

- In contrast, phosphorus oxychloride (POCl₃) is more selective for phosphorylating aromatic amines or phenols .

Elimination Reactions :

- PBr₃ promotes elimination reactions, such as converting desoxybenzoin to stilbene (C₆H₅CH=CHC₆H₅), a transformation less efficiently achieved with PCl₃ .

Key Observations :

Biological Activity

Phosphorus tribromide (PBr₃) is a chemical compound with significant applications in organic synthesis, particularly as a brominating agent. However, it also poses various biological risks that necessitate a thorough understanding of its biological activity, toxicity, and potential health hazards.

- Molecular Formula : PBr₃

- Molecular Weight : 270.69 g/mol

- Physical State : Colorless to light orange liquid

- Boiling Point : 173 °C

- Melting Point : -42 °C

- Solubility : Soluble in ether, acetone, and chloroform

PBr₃ is known for its ability to react vigorously with moisture, producing phosphonic acid and hydrogen bromide gas (HBr), which contributes to its corrosive nature .

Acute Toxicity

This compound exhibits acute toxicity through various exposure routes:

- Inhalation : Exposure to PBr₃ vapor can lead to respiratory irritation. In studies, rats exposed to 4-hour inhalation at concentrations of 0.4 mg/L showed no adverse effects, while higher concentrations (1.5 mg/L) resulted in significant respiratory distress and mortality .

- Dermal Exposure : Application of PBr₃ on the skin of rabbits caused severe edema and necrosis within minutes .

- Aquatic Toxicity : The 96-hour LC50 value for fathead minnows was determined to be 71 mg/L, indicating significant aquatic toxicity. The NOEC (No Observed Effect Concentration) for Daphnia magna was reported at 6.25 mg/L .

Chronic Effects

Chronic exposure to this compound has not been extensively studied; however, it is classified as a corrosive substance that can cause long-term health effects such as skin burns and potential respiratory issues. There is currently no conclusive evidence linking PBr₃ to carcinogenic effects in animal studies .

The biological activity of this compound primarily stems from its reactivity as a halogenating agent. It participates in electrophilic substitution reactions where it can brominate organic substrates effectively. Additionally, the hydrolysis reaction of PBr₃ leads to the formation of phosphonic acid and HBr, both of which can further contribute to biological activity through their own toxicological profiles .

Case Study 1: Inhalation Toxicity in Rats

A study examined the effects of PBr₃ vapor on Fischer 344 rats over multiple exposure periods:

| Exposure Level (mg/L) | Duration (days) | Observations |

|---|---|---|

| 0 | - | Control group |

| 0.06 | 5 | No adverse effects |

| 0.16 | 5 | Mild respiratory effects |

| 0.51 | 5 | Decreased body weight; nasal lesions |

The study concluded that the NOAEL (No Observed Adverse Effect Level) was at or below 0.06 mg/L for prolonged exposure .

Case Study 2: Skin Irritation in Rabbits

In a dermal toxicity study, PBr₃ was applied to the skin of anesthetized New Zealand White rabbits:

- Dose : 10 µL neat PBr₃

- Outcome : Severe skin irritation observed within 10 minutes, characterized by edema and necrosis.

This highlights the compound's corrosive nature upon direct contact with biological tissues .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for phosphorus tribromide, and what precautions are necessary during its preparation?

- Methodology : PBr₃ is synthesized by reacting red phosphorus with bromine in a controlled, anhydrous environment. The reaction is exothermic and requires gradual addition of bromine to phosphorus under inert conditions (e.g., nitrogen atmosphere) to prevent violent reactions. Distillation under reduced pressure is used to purify the product .

- Precautions : Use dry glassware to avoid hydrolysis (PBr₃ reacts violently with water to produce HBr gas ). Employ fume hoods, corrosion-resistant gloves, and eye protection due to its corrosive nature .

Q. What are the primary safety considerations when handling this compound in experimental settings?

- Methodology :

- Ventilation : Local exhaust ventilation is mandatory to prevent inhalation of vapors, which can cause respiratory irritation .

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats. Use NIOSH-approved respirators if airborne exposure exceeds recommended limits .

- Emergency Protocols : Immediate decontamination with water showers and eye wash stations is critical upon contact .

Q. How is this compound used to convert alcohols to alkyl bromides, and what are common pitfalls in this reaction?

- Methodology : PBr₃ reacts with primary/secondary alcohols via an SN2 mechanism, where the hydroxyl group is replaced by bromine. The reaction is typically conducted in anhydrous diethyl ether or dichloromethane at 0–25°C .

- Pitfalls : Moisture contamination leads to side reactions (e.g., HBr release). Ensure stoichiometric control to avoid excess PBr₃, which can degrade sensitive substrates. Monitor reaction progress via TLC or GC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized for brominating sterically hindered alcohols using this compound?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance electrophilicity of the phosphorus center.

- Temperature Gradients : Gradual warming from −20°C to room temperature improves yields for hindered substrates.

- Additives : Catalytic amounts of DMF or pyridine can stabilize reactive intermediates and reduce side reactions .

Q. What analytical techniques are most effective for characterizing this compound and its reaction byproducts?

- Methodology :

- Spectroscopy : ³¹P NMR (chemical shifts between 20–30 ppm for PBr₃) and IR (P-Br stretches at ~550 cm⁻¹) confirm structural integrity .

- Chromatography : GC-MS or HPLC identifies volatile byproducts (e.g., HBr, phosphorous acid) .

- Elemental Analysis : Quantify bromine content via combustion analysis or X-ray fluorescence .

Q. How can researchers resolve contradictions in reported reaction yields involving this compound under varying conditions?

- Methodology :

- Systematic Variability Testing : Design experiments isolating variables (e.g., solvent polarity, temperature, moisture levels). Use statistical tools (ANOVA) to identify significant factors .

- Reproducibility Protocols : Adopt standardized reaction setups (e.g., Schlenk lines for anhydrous conditions) and report detailed procedural metadata .

- Cross-Validation : Compare results with alternative brominating agents (e.g., SOBr₂) to contextualize PBr₃’s efficiency .

Q. What are the ecological implications of this compound use, and how can its environmental impact be mitigated?

- Methodology :

- Waste Treatment : Neutralize residual PBr₃ with aqueous sodium bicarbonate to convert HBr into non-toxic salts. Avoid direct disposal into water systems .

- Ecotoxicity Assessment : While PBr₃ lacks comprehensive ecotoxicity data, its hydrolysis products (HBr, H₃PO₃) require containment due to aquatic toxicity .

Q. Safety and Compliance

Q. What protocols should be followed for safe storage and disposal of this compound?

- Methodology :

- Storage : Keep in sealed, corrosion-resistant containers (e.g., glass with PTFE liners) under inert gas. Store in cool (<20°C), dry, ventilated areas away from oxidizers .

- Disposal : Treat with excess NaOH solution to hydrolyze residual PBr₃, followed by filtration to remove precipitated phosphates .

Q. Experimental Design

Q. How can researchers design robust kinetic studies for this compound-mediated reactions?

- Methodology :

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

- Variable Control : Maintain strict anhydrous conditions and monitor temperature gradients with precision thermocouples .

- Data Modeling : Apply Arrhenius equations to derive activation parameters and identify rate-limiting steps .

Citations :

Properties

IUPAC Name |

tribromophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br3P/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNPIHIZVLFAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PBr3, Br3P | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus tribromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_tribromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064869 | |

| Record name | Phosphorus tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus tribromide appears as a colorless fuming liquid with a pungent odor. Corrosive to metals and tissue. Boiling point 347 °F (175 °C). Freezing point -40 °F (-40 °C)., Colorless to yellow liquid with a very penetrating odor; [HSDB] | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus tribromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

343 °F at 760 mmHg (USCG, 1999), 173.2 °C | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reacts with water, ethanol; soluble in acetone, carbon disulfide, Soluble in acetone, alcohol, carbon disulfide, hydrogen sulfide, water (decomposes) | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.862 at 86 °F (USCG, 1999) - Denser than water; will sink, 2.852 at 15 °C | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mm Hg at 47.8 °C | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fuming colorless liquid, PALE YELLOW LIQUID | |

CAS No. |

7789-60-8 | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous tribromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58R3866PUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-42.9 °F (USCG, 1999), -41.5 °C | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS TRIBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.